molecular formula C17H13N3O2S2 B2463337 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 681174-59-4

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2463337
CAS RN: 681174-59-4
M. Wt: 355.43
InChI Key: IESYOBHFKLSWMD-HTXNQAPBSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C18H16N2O4S. It contains a benzo[d]thiazole core, which is a heterocyclic aromatic compound containing a benzene ring fused to a thiazole ring.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzo[d]thiazole derivatives are known to participate in various reactions. For example, they can undergo [3 + 2] annulation with N,N-disubstituted arylhydrazines .

Scientific Research Applications

Excited State Hydrogen Bond and Proton Transfer Studies

The compound is used in the study of excited state hydrogen bond and proton transfer of 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT). The study reveals the solvent effects on the hydrogen bond dynamical process. The findings from this study can help develop new products in optoelectronics and analytical tools .

Pesticidal Applications

The compound has been synthesized and evaluated as a potential pesticidal agent. The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Optoelectronics

The compound is used in the development of optoelectronic devices. The study of solvent effects on the excited state intramolecular proton transfer (ESIPT) reaction of MMT is gradually inhibited by increasing solvent polarity. This understanding can help in the development of new products in optoelectronics .

Analytical Tools

The compound is used in the development of analytical tools. The study of solvent effects on the excited state intramolecular proton transfer (ESIPT) reaction of MMT is gradually inhibited by increasing solvent polarity. This understanding can help in the development of new analytical tools .

properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-20-13-6-4-11(22-2)8-15(13)24-17(20)19-16(21)10-3-5-12-14(7-10)23-9-18-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESYOBHFKLSWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

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